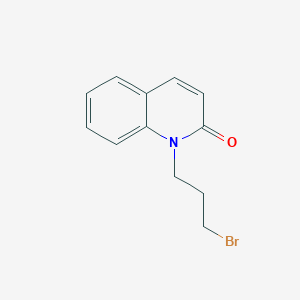

1-(3-Bromopropyl)quinolin-2(1H)-one

Description

Properties

CAS No. |

145798-60-3 |

|---|---|

Molecular Formula |

C12H12BrNO |

Molecular Weight |

266.13 g/mol |

IUPAC Name |

1-(3-bromopropyl)quinolin-2-one |

InChI |

InChI=1S/C12H12BrNO/c13-8-3-9-14-11-5-2-1-4-10(11)6-7-12(14)15/h1-2,4-7H,3,8-9H2 |

InChI Key |

SXMLJMMMVRHAFU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2CCCBr |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2CCCBr |

Synonyms |

2(1H)-Quinolinone,1-(3-bromopropyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Quinolin-2(1H)-one Derivatives

Structural and Functional Group Variations

The biological and chemical properties of quinolin-2(1H)-one derivatives are heavily influenced by substituent type, position, and synthetic methodology. Below is a comparative analysis:

Key Advantages and Limitations

- 1-(3-Bromopropyl)quinolin-2(1H)-one: Serves as a versatile intermediate for further functionalization (e.g., nucleophilic substitution) but lacks direct biological data .

- C3-Heteroaryl Derivatives : Broad bioactivity but require complex Pd-based catalysis .

- Pyrrolo-Fused Derivatives : High anticoagulant potency but synthetically demanding due to multi-position modifications .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, quinolin-2(1H)-one (1.0 equiv) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . A base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2–2.0 equiv) is added to deprotonate the NH group, enhancing nucleophilicity. The solution is stirred at 60–80°C for 6–12 hours , with 1,3-dibromopropane (1.5–2.0 equiv) introduced dropwise.

Example Procedure:

-

Quinolin-2(1H)-one (10 mmol, 1.45 g) and K₂CO₃ (15 mmol, 2.07 g) are suspended in DMF (30 mL).

-

1,3-Dibromopropane (15 mmol, 2.25 g) is added, and the mixture is heated at 70°C for 8 hours .

-

The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 3:1) to yield the product as a white solid.

Yield Optimization

-

Solvent Effects : Polar aprotic solvents like DMF improve solubility of intermediates, achieving yields up to 78% . Protic solvents (e.g., methanol) reduce efficiency due to competitive solvolysis.

-

Temperature : Reactions below 60°C result in incomplete conversion, while temperatures above 80°C promote side reactions (e.g., di-alkylation).

-

Stoichiometry : A 1.5:1 molar ratio of 1,3-dibromopropane to quinolin-2(1H)-one minimizes excess reagent waste while maintaining high yield.

Nucleophilic Substitution with 3-Bromopropyl Bromide

An alternative approach employs 3-bromopropyl bromide as the alkylating agent. This method avoids the bifunctional reactivity of 1,3-dibromopropane, simplifying product isolation.

Synthetic Protocol

Comparative Analysis

| Parameter | 1,3-Dibromopropane Route | 3-Bromopropyl Bromide Route |

|---|---|---|

| Yield | 72–78% | 65–70% |

| Reaction Time | 8–12 hours | 5–6 hours |

| Purification Difficulty | Moderate (column required) | Low (recrystallization) |

| Cost Efficiency | High (cheap reagent) | Moderate |

The choice between reagents depends on scalability and purity requirements. While 1,3-dibromopropane offers cost advantages, 3-bromopropyl bromide reduces side-product formation.

Alternative Routes via Intermediate Functionalization

Halogen Exchange Reactions

In a niche approach, 1-(3-chloropropyl)quinolin-2(1H)-one is treated with lithium bromide in acetone at reflux. This halogen exchange achieves a 64% yield but is less favored due to competing elimination reactions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Elemental analysis for C₁₂H₁₂BrNO₂ :

Industrial-Scale Considerations

Process Optimization

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Bromopropyl)quinolin-2(1H)-one, and how can purity be ensured?

The synthesis typically involves bromination and alkylation of quinolinone precursors. A common approach includes reacting quinolin-2(1H)-one derivatives with 1,3-dibromopropane under controlled conditions (e.g., using NaH in DMF as a base and solvent) to introduce the bromopropyl group . Purity is optimized via chromatography (e.g., silica gel column) and monitored using TLC. Final characterization requires (to confirm substitution patterns) and ESI-MS (to verify molecular weight). For brominated derivatives, can resolve electronic effects of the bromine atom .

Q. How can spectroscopic techniques distinguish 1-(3-Bromopropyl)quinolin-2(1H)-one from structurally similar compounds?

Key spectral markers include:

- : Signals for the bromopropyl chain (e.g., triplet at ~δ 3.4 ppm for –CHBr and multiplet for –CH–CH–CH–).

- IR: C=O stretch of the quinolinone ring at ~1650–1700 cm and C–Br vibration at 500–600 cm.

- ESI-MS: A molecular ion peak at m/z corresponding to CHBrNO (exact mass: ~296.0) with isotopic patterns confirming bromine .

Q. What preliminary assays are recommended to assess the bioactivity of this compound?

Start with in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to quinolinones’ known interactions with enzymatic active sites . For cytotoxicity screening, use MTT assays on cancer cell lines (e.g., K562 leukemia cells), comparing IC values to reference drugs like doxorubicin . Dose-response curves should be validated with triplicate experiments and appropriate controls (e.g., DMSO solvent blanks) .

Advanced Research Questions

Q. How do substituent modifications on the quinolinone core influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Bromine position: 3-Bromopropyl groups enhance lipophilicity, improving membrane permeability but may reduce solubility.

- Ring substituents: Electron-withdrawing groups (e.g., –NO) at the 6-position increase electrophilicity, potentially enhancing interactions with nucleophilic residues in target proteins .

- Alkyl chain length: Longer chains (e.g., pentyl vs. propyl) can alter binding kinetics due to steric effects.

| Modification | Impact on Activity | Reference |

|---|---|---|

| 6-Bromo substitution | Increased antimicrobial potency | |

| 3-Hydroxy group | Chelation-mediated anticancer effects |

Q. What computational methods can predict reaction pathways for synthesizing this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model intermediates and transition states in bromopropyl addition reactions. Key parameters include:

Q. How can contradictory data in kinetic studies of this compound be resolved?

Discrepancies in reaction rates (e.g., solvent-dependent alkylation yields) may arise from competing mechanisms (SN1 vs. SN2). To resolve:

- Conduct kinetic isotope effect (KIE) studies using deuterated solvents.

- Use Hammett plots to correlate substituent effects with reaction rates.

- Validate hypotheses with in situ FTIR or HPLC monitoring of intermediate formation .

Q. What strategies improve the stability of 1-(3-Bromopropyl)quinolin-2(1H)-one in aqueous buffers?

- pH optimization: Stability is maximized near neutral pH (6.5–7.5) to avoid hydrolysis of the bromopropyl group.

- Co-solvents: Use 10–20% DMSO or PEG-400 to reduce aqueous exposure.

- Lyophilization: Store as a lyophilized powder under inert gas (e.g., argon) to prevent degradation .

Methodological Considerations

Q. How should researchers design experiments to evaluate synergistic effects with other therapeutics?

- Use combination index (CI) assays (Chou-Talalay method) to quantify synergy.

- Fixed-ratio designs (e.g., 1:1, 1:2 molar ratios) with controls for additive effects.

- Mechanistic studies (e.g., Western blotting for apoptotic markers) to identify pathways affected by synergism .

Q. What analytical techniques are critical for quantifying trace impurities in synthesized batches?

- HPLC-DAD/ELSD: Detect impurities at <0.1% levels using C18 columns (acetonitrile/water gradient).

- LC-MS/MS: Identify impurities via fragmentation patterns (e.g., dehalogenation byproducts).

- Elemental analysis: Confirm stoichiometry (C, H, N, Br) to ±0.3% accuracy .

Ethical and Safety Guidelines

- Handling: Use fume hoods for bromopropane derivatives; avoid skin contact (potential alkylating agents).

- Disposal: Neutralize brominated waste with sodium thiosulfate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.